molecular formula C15H18N2O3 B7493197 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

Cat. No. B7493197
M. Wt: 274.31 g/mol
InChI Key: OVEJRVGFMVYPFW-UHFFFAOYSA-N
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Description

4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as CP-526,572, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications.

Mechanism of Action

4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR), a receptor that plays a crucial role in modulating neurotransmitter release and synaptic plasticity. By blocking the alpha7 nAChR, 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide can reduce inflammation and protect neurons from oxidative stress and excitotoxicity.
Biochemical and Physiological Effects:
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have various biochemical and physiological effects, including the reduction of pro-inflammatory cytokines, the inhibition of microglial activation, and the enhancement of synaptic plasticity. It has also been shown to improve cognitive performance in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide for lab experiments is its selectivity for the alpha7 nAChR, which allows for specific targeting of this receptor without affecting other nAChRs. However, one limitation of 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research on 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide. One possible direction is to investigate its therapeutic potential in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to explore its potential as a neuroprotective agent in cancer treatment, as it has been shown to enhance the efficacy of chemotherapy drugs while protecting healthy neurons from damage. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide for in vivo studies.
In conclusion, 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a promising chemical compound that has shown potential therapeutic applications in various fields of medicine. Its selective antagonism of the alpha7 nAChR makes it a valuable tool for studying the role of this receptor in neuroinflammation and neurodegeneration. Further research is needed to fully elucidate its mechanism of action and optimize its properties for clinical use.

Synthesis Methods

4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide can be synthesized using a multi-step process involving the reaction of 2-amino-4-cyclopropylamino-6,7-dimethoxyquinazoline with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with 2-amino-5-methylbenzoic acid. The final product is obtained by cyclization of the intermediate with acetic anhydride.

Scientific Research Applications

4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10(18)17-9-14(15(19)16-8-11-6-7-11)20-13-5-3-2-4-12(13)17/h2-5,11,14H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEJRVGFMVYPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(OC2=CC=CC=C21)C(=O)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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